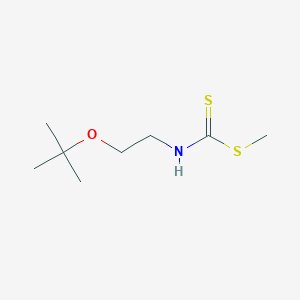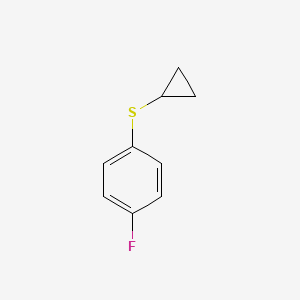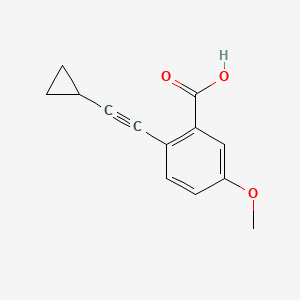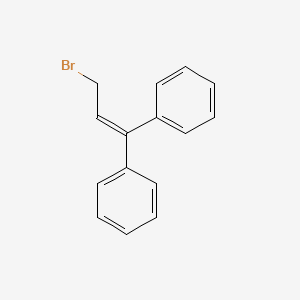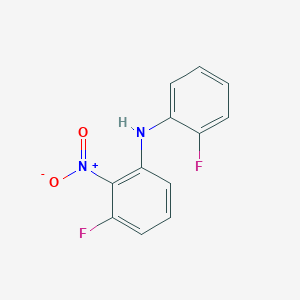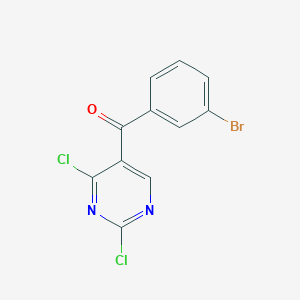
(3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone
描述
(3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone is an organic compound that features a bromophenyl group and a dichloropyrimidinyl group connected via a methanone bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone typically involves the coupling of 3-bromobenzoyl chloride with 2,4-dichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methanone bridge can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the methanone bridge.
科学研究应用
Chemistry
In chemistry, (3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers study its interactions with biological targets to develop new therapeutic agents .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability or chemical resistance .
作用机制
The mechanism of action of (3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and dichloropyrimidinyl groups can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, to exert their effects .
相似化合物的比较
Similar Compounds
3-Bromobenzoyl Chloride: A precursor in the synthesis of (3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone.
2,4-Dichloropyrimidine: Another precursor used in the synthesis.
3-Bromo-5-chloropyrimidine: A similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific combination of bromophenyl and dichloropyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C11H5BrCl2N2O |
|---|---|
分子量 |
331.98 g/mol |
IUPAC 名称 |
(3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone |
InChI |
InChI=1S/C11H5BrCl2N2O/c12-7-3-1-2-6(4-7)9(17)8-5-15-11(14)16-10(8)13/h1-5H |
InChI 键 |
SLUXVLADAWDVRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CN=C(N=C2Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[(Benzenesulfonyl)imino]methyl}benzoic acid](/img/structure/B8560066.png)
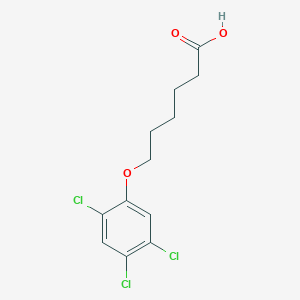
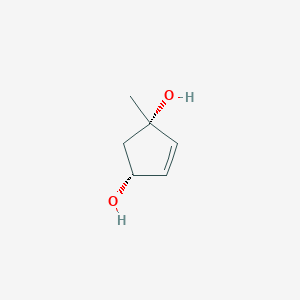

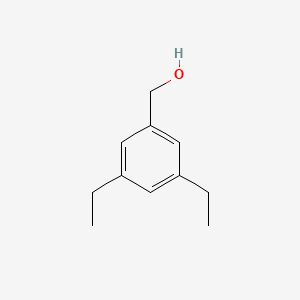
![TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE](/img/structure/B8560087.png)
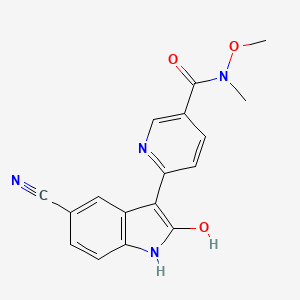
![N-(2-Aminoethyl)-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8560099.png)
![3-(3-Chloro[1,1'-biphenyl]-2-yl)propan-1-ol](/img/structure/B8560101.png)
